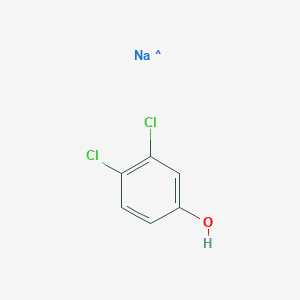
3,4-Dichlorophenol sodium salt
Cat. No. B8339350
Key on ui cas rn:
39975-26-3
M. Wt: 185.99 g/mol
InChI Key: NTOFAKYPZSHHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04363805
Procedure details


Preparation analogously to Example 70 by the reaction of 3,4-dichlorophenol sodium salt with 3-chloro-1-propanol to give 3-(3,4-dichlorophenoxy)-1-propanol (m.p. 40°-43°; yield about 90%), which is converted quantitatively into 3-(3,4-dichlorophenoxy)-propyl 1-methanesulphonate (m.p. 41°-43°) and is reacted with excess 5-amino-5-desoxy-1.4;3.6-dianhydro-L-iditol 2-nitrate in boiling ethanol. Isolation as hydrochloride. Yield, after recrystallisation from ethanol: 56%.


Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[CH:7][C:8]=1[Cl:9].Cl[CH2:12][CH2:13][CH2:14][OH:15]>>[Cl:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[Cl:9])[O:10][CH2:12][CH2:13][CH2:14][OH:15] |f:0.1,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na].ClC=1C=C(C=CC1Cl)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Preparation analogously to Example 70
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(OCCCO)C=CC1Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
